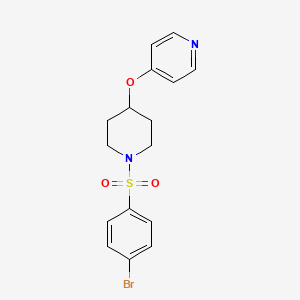

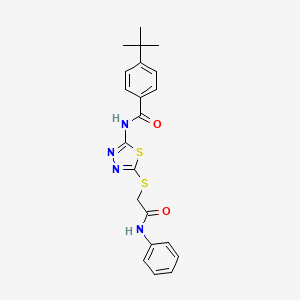

4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been applied to the synthesis of analogs of various bioactive pyridines .Molecular Structure Analysis

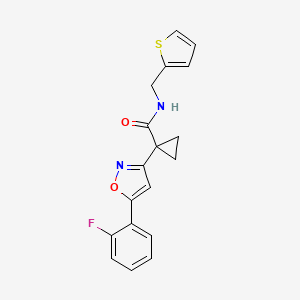

The molecular structure of “4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is represented by the formula C16H17BrN2O3S . The structure reveals that the piperidine ring is in a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve a ring cleavage methodology reaction . The substitution effects of indole substrates in the ring cleavage reaction with ethyl acetoacetate have been investigated, confirming the formation of desired substituted pyridine analogs in good yields, regardless of the electronic effects of the substituents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine derivatives have been synthesized and evaluated for biological activities. One study involved synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).

Antimicrobial Activity

- Some derivatives have been explored for their antimicrobial properties. For instance, the novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety showed antimicrobial activity (Ammar et al., 2004).

Antioxidant and Anticholinesterase Activities

- In a study focusing on antioxidant capacity and anticholinesterase activity, compounds with the sulfonyl hydrazone scaffold and piperidine rings were synthesized and evaluated. Some compounds exhibited significant antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).

Antibacterial Potential

- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The research indicated moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Anticancer Activity

- Compounds containing this compound structure have been investigated for their anticancer properties. One series of synthesized compounds exhibited good activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Structure-Activity Relationships

- Studies on these compounds often include in-depth analyses of their structure-activity relationships. These investigations provide valuable insights into how different substitutions and molecular structures influence biological activities, such as antimicrobial and anticancer properties (El‐Emary et al., 2002).

Crystallographic and Spectral Analysis

- Crystallographic and spectral analyses of these compounds are also integral to understanding their properties and potential applications. For instance, studies on hydrogen-bonding patterns in enaminones have provided insights into the molecular configurations and interactions of these compounds (Balderson et al., 2007).

Eigenschaften

IUPAC Name |

4-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLCLBXJUGGYBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)